3-Amino-5-(dimethylcarbamoyl)phenylboronic acid
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Overview
Description
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C9H13BN2O3 and a molecular weight of 208.02212 g/mol . This compound is characterized by the presence of an amino group, a dimethylcarbamoyl group, and a boronic acid moiety attached to a phenyl ring. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrophenylboronic acid and dimethylcarbamoyl chloride.
Reduction: The nitro group on the phenyl ring is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Carbamoylation: The amino group is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the dimethylcarbamoyl derivative.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and dimethylcarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Substituted phenylboronic acid derivatives.
Scientific Research Applications
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
The mechanism of action of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is facilitated by the boronic acid moiety, which can form cyclic boronate esters with diol-containing molecules. This property is particularly useful in the development of sensors and in the design of boron-containing drugs that target specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenylboronic acid: Similar in structure but lacks the dimethylcarbamoyl group.
4-Aminophenylboronic acid: Similar in structure but with the amino group in a different position on the phenyl ring.
3-(Dansylamino)phenylboronic acid: Contains a dansyl group instead of a dimethylcarbamoyl group.
Uniqueness
3-Amino-5-(dimethylcarbamoyl)phenylboronic acid is unique due to the presence of both an amino group and a dimethylcarbamoyl group on the phenyl ring. This combination of functional groups enhances its reactivity and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C9H13BN2O3 |
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Molecular Weight |
208.02 g/mol |
IUPAC Name |
[3-amino-5-(dimethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BN2O3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,11H2,1-2H3 |
InChI Key |
GCGGMSZPDVIZSM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)N(C)C)(O)O |
Origin of Product |
United States |
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